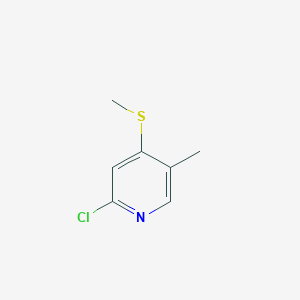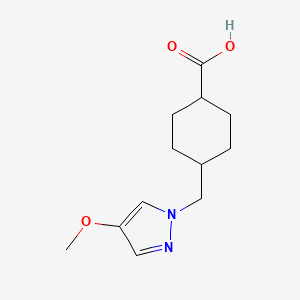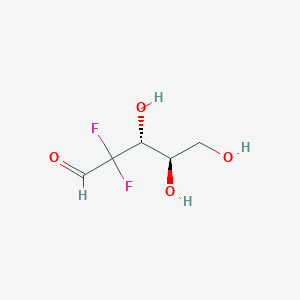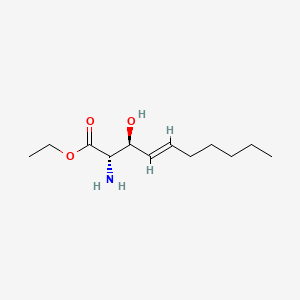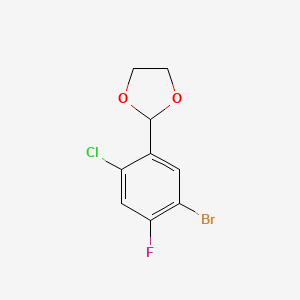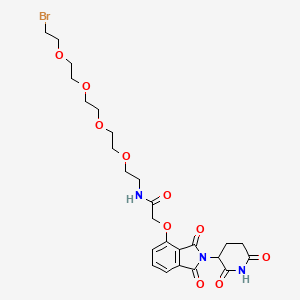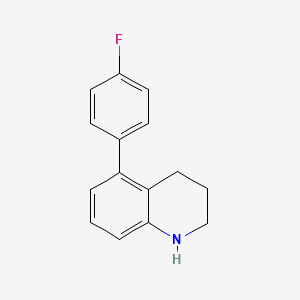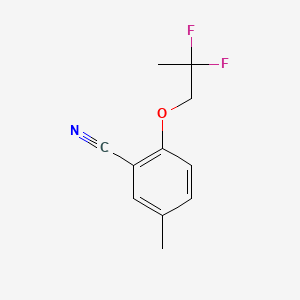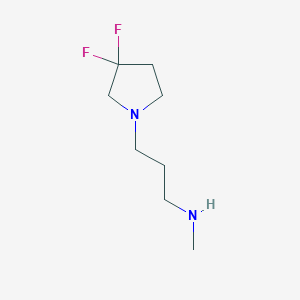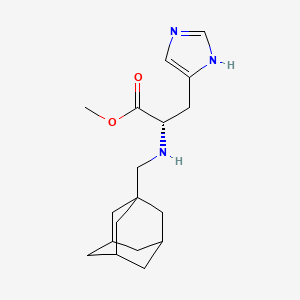![molecular formula C32H62O2 B14765335 [(E)-octadec-9-enyl] tetradecanoate](/img/structure/B14765335.png)
[(E)-octadec-9-enyl] tetradecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E)-octadec-9-enyl] tetradecanoate, also known as oleyl myristate, is an ester formed from the reaction of oleyl alcohol and myristic acid. This compound is a long-chain fatty acid ester, which is commonly used in various industrial and cosmetic applications due to its emollient properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
[(E)-octadec-9-enyl] tetradecanoate can be synthesized through the esterification reaction between oleyl alcohol and myristic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The reactants are continuously fed into the reactor, where they are mixed and heated to the desired temperature. The product is then separated and purified using distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
[(E)-octadec-9-enyl] tetradecanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohol and carboxylic acid.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to produce oleyl alcohol and myristic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Oleyl alcohol and myristic acid.
Reduction: Oleyl alcohol and myristic acid.
Hydrolysis: Oleyl alcohol and myristic acid.
Applications De Recherche Scientifique
[(E)-octadec-9-enyl] tetradecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reactant in the synthesis of other esters and as a solvent in various chemical reactions.
Biology: Employed in the formulation of lipid-based nanoparticles for drug delivery and as a component in cell culture media.
Medicine: Investigated for its potential use in topical formulations for skin care and as a carrier for active pharmaceutical ingredients.
Industry: Widely used in cosmetics, personal care products, and lubricants due to its emollient properties.
Mécanisme D'action
The mechanism of action of [(E)-octadec-9-enyl] tetradecanoate primarily involves its interaction with lipid membranes. As an emollient, it helps to maintain the integrity of the skin barrier by forming a protective layer on the skin surface. This layer reduces transepidermal water loss and enhances skin hydration. Additionally, in drug delivery applications, the compound can facilitate the penetration of active ingredients through the skin by disrupting the lipid bilayer structure.
Comparaison Avec Des Composés Similaires
[(E)-octadec-9-enyl] tetradecanoate can be compared with other similar long-chain fatty acid esters, such as:
Isopropyl myristate: Another ester of myristic acid, commonly used as a skin penetration enhancer in topical formulations.
Methyl tetradecanoate: An ester of myristic acid with methanol, used as a flavoring agent and in the synthesis of other esters.
Uniqueness
This compound is unique due to its specific combination of oleyl alcohol and myristic acid, which imparts distinct emollient properties and makes it particularly suitable for use in cosmetics and personal care products.
Propriétés
Formule moléculaire |
C32H62O2 |
|---|---|
Poids moléculaire |
478.8 g/mol |
Nom IUPAC |
[(E)-octadec-9-enyl] tetradecanoate |
InChI |
InChI=1S/C32H62O2/c1-3-5-7-9-11-13-15-16-17-18-19-21-23-25-27-29-31-34-32(33)30-28-26-24-22-20-14-12-10-8-6-4-2/h16-17H,3-15,18-31H2,1-2H3/b17-16+ |
Clé InChI |
WMOBLRURFXZUMY-WUKNDPDISA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)OCCCCCCCC/C=C/CCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


